BenchChemオンラインストアへようこそ!

A-74273

Renin-Angiotensin System Enzyme Inhibition Hypertension

A-74273 is an orally active, nonpeptidic renin inhibitor distinguished by its well-characterized in vivo hemodynamic profile. It effectively lowers blood pressure without inducing reflex tachycardia, providing a clean phenotype for RAS studies. Ideal for chronic hypertension models due to oral bioavailability in multiple species. This compound serves as a benchmark in medicinal chemistry for developing novel renin inhibitors.

Molecular Formula C44H74N4O8
Molecular Weight 787.1 g/mol
CAS No. 130316-95-9
Cat. No. B1664246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-74273
CAS130316-95-9
SynonymsA 74273
A-74273
A74273
gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Molecular FormulaC44H74N4O8
Molecular Weight787.1 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC
InChIInChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1
InChIKeyNVMVSIUABPBQIL-UOKFUGOKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-74273 (CAS 130316-95-9): A Nonpeptidic Renin Inhibitor for Hypertension and RAS Research


A-74273 is a nonpeptidic, orally active inhibitor of human and canine renin, developed by Abbott Laboratories as a research tool for studying the renin-angiotensin system (RAS) and hypertension [1]. It represents an early successful effort to create a nonpeptide renin inhibitor with a favorable balance of potency, solubility, and lipophilicity, leading to significant oral bioavailability in animal models [2]. Its primary utility lies in its well-characterized in vivo hemodynamic profile, which demonstrates vasodilation without inducing reflex tachycardia [3].

Why A-74273 Cannot Be Substituted with Other Renin Inhibitors Without Careful Validation


Substituting A-74273 with other renin inhibitors, such as the earlier peptide-based compounds like enalkiren (A-64662) or the later clinical candidate aliskiren, without thorough validation can compromise research outcomes. Renin inhibitors are a chemically and pharmacologically diverse class [1]. A-74273's specific combination of moderate bioavailability, distinct metabolic pathway involving morpholine ring degradation, and a unique hemodynamic effect—vasodilation without reflex tachycardia—is not a universal feature of all renin inhibitors [2]. Furthermore, its potency against human renin (IC50 = 3.1 nM) and dog renin (IC50 = 43 nM) differs significantly from other compounds, which may show different species-specific activity profiles [3]. Therefore, its use as a specific pharmacological probe is not interchangeable with other RAS modulators like ACE inhibitors, ARBs, or other renin inhibitors without re-establishing the experimental parameters.

Quantitative Evidence for the Differentiation of A-74273 from Related Renin Inhibitors


Human Renin Potency of A-74273 vs. Peptide-Based Inhibitor Enalkiren

A-74273 demonstrates nanomolar potency against human renin, though it is less potent than the earlier dipeptide renin inhibitor enalkiren (A-64662). This difference highlights the potency-solubility trade-offs inherent in nonpeptide design [1].

Renin-Angiotensin System Enzyme Inhibition Hypertension

Comparative Bioavailability of A-74273 in the Dog Model

A-74273 demonstrates a defined intraduodenal bioavailability of 26 +/- 10% in dogs. This represents a benchmark for a nonpeptide renin inhibitor from its era, as earlier peptide-based inhibitors suffered from negligible oral absorption [1]. The study also identified improved analogs (e.g., compounds 41, 44, and 51) with bioavailabilities exceeding 50%, providing a clear SAR path for further optimization [1].

Pharmacokinetics Bioavailability Oral Drug Delivery

Hemodynamic Differentiation: Vasodilation Without Reflex Tachycardia

A-74273 acts as a vasodilator by blocking the RAS, but unlike many direct-acting vasodilators, it does not trigger a compensatory reflex tachycardia. In anesthetized, sodium-depleted dogs, an infusion of A-74273 at 0.1 mg/kg/min reduced mean arterial pressure (MAP) by 23 +/- 3% while heart rate (HR) either remained unchanged or decreased slightly [1].

Cardiovascular Pharmacology Hemodynamics Renin-Angiotensin System

Physicochemical Optimization: Balancing Solubility and Lipophilicity

A-74273 is highlighted as an example of a nonpeptide inhibitor that achieves a 'good balance of the desirable properties of potency, solubility, and lipophilicity,' which are crucial for intestinal absorption [1]. Its calculated LogP is 6.657 , and its C-terminal morpholino group was found to provide potent renin binding while contributing to this balanced profile [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Cross-Species Absorption Profile of A-74273

A-74273 is well-absorbed across multiple preclinical species, a property not uniformly observed in all renin inhibitors of its generation. Following intraduodenal dosing, A-74273 was absorbed into the portal and systemic circulations of anesthetized rats, ferrets, monkeys, and dogs [1]. Its intraduodenal bioavailability in the monkey was quantified as 16 +/- 4% [2].

Pharmacokinetics ADME Comparative Pharmacology

Plasma Protein Binding of A-74273 vs. Abbott's Predecessor Compounds

In a study evaluating the effects of angiotensinase inhibitors, A-74273 was directly compared to two earlier Abbott renin inhibitors, A-64662 and A-65317. All three compounds exhibited high plasma protein binding (>60%) at both pH 6.0 and 7.4 [1]. This high binding is a class characteristic and is consistent across these structurally related nonpeptide inhibitors.

Plasma Protein Binding Pharmacokinetics Drug Distribution

Recommended Research and Industrial Application Scenarios for A-74273


In Vivo Studies of the Renin-Angiotensin System in Conscious Animal Models

A-74273's demonstrated oral bioavailability in multiple species (dog, rat, ferret, monkey) [1] and its ability to lower blood pressure in conscious, salt-depleted dogs [2] make it an ideal tool for chronic hypertension studies where oral dosing is required. Researchers can avoid the confounding effects of surgery and anesthesia associated with intravenous infusion of peptide-based inhibitors.

Hemodynamic Research Requiring Vasodilation Without Reflex Tachycardia

A-74273 is uniquely suited for cardiovascular studies where the goal is to dissect the pure hemodynamic effects of RAS blockade. Its ability to reduce systemic vascular resistance (by 25 +/- 2% at 0.1 mg/kg/min) and mean arterial pressure (by 23 +/- 3% at 0.1 mg/kg/min) without triggering reflex tachycardia or impairing cardiac contractility [3] provides a clean pharmacological phenotype for investigating blood pressure regulation mechanisms.

Medicinal Chemistry Benchmarking for Orally Bioavailable Renin Inhibitors

A-74273 serves as a valuable benchmark compound in medicinal chemistry programs aiming to develop new nonpeptide renin inhibitors. Its well-characterized potency (IC50 = 3.1 nM), intraduodenal bioavailability in dog (26 +/- 10%), and balanced physicochemical properties (LogP 6.657) [4] provide a clear reference point for evaluating the potency, absorption, and overall drug-likeness of novel analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-74273

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.